2-Ethoxybenzenesulfonamide
Overview
Description
2-Ethoxybenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.251. It is a type of benzene sulfonamide, which is a group of compounds that have a wide range of pharmacological activities2.
Synthesis Analysis
While specific synthesis methods for 2-Ethoxybenzenesulfonamide are not readily available, benzene sulfonamides are generally synthesized through the reaction of substituted benzene sulfonyl chloride with amines3.
Molecular Structure Analysis
The molecular structure of 2-Ethoxybenzenesulfonamide consists of a benzene ring substituted with an ethoxy group and a sulfonamide group1. The InChI code for this compound is 1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Ethoxybenzenesulfonamide are not readily available. However, benzene sulfonamides are known to participate in a variety of chemical reactions, including those involving carbonic anhydrase and acetylcholinesterase3.Physical And Chemical Properties Analysis
2-Ethoxybenzenesulfonamide is a powder with a melting point between 156-160°C1. It has a purity of 95% and is stored at room temperature1.Scientific Research Applications
Enzyme Inhibition
2-Ethoxybenzenesulfonamide derivatives have shown potential in enzyme inhibition. Specifically, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and found to inhibit acetylcholinesterase (AChE) and α-glucosidase. This inhibition could have implications in treating diseases related to these enzymes, such as Alzheimer's disease and diabetes (Riaz, 2020).
Anticancer Properties
A compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and characterized for its anticancer properties. This compound could potentially contribute to developing new anticancer drugs (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Vaccine Adjuvant
Compounds related to 2-ethoxybenzenesulfonamide, such as N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, have been identified as activators of innate immunity via mitochondrial stress pathways. These compounds could serve as vaccine adjuvants, particularly in populations with genetic or age-related deficits in immune responses (Sato-Kaneko et al., 2021).
Antitumor Activity
Sulfonamide compounds, including those related to 2-ethoxybenzenesulfonamide, have been evaluated for their antitumor activities. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trialsfor cancer treatment (Owa et al., 2002).
Chemical Synthesis and Reactions
2-Ethoxybenzenesulfonamides have been used in various chemical synthesis processes. For instance, the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light showcases the compound's versatility in organic synthesis (Xiang, Kuang, Wu, 2016).
Alpha-1-Adrenoceptor Antagonism
Compounds such as YM-12617, which are structurally related to 2-ethoxybenzenesulfonamide, have been found to be potent alpha-1-adrenoceptor antagonists. This could have implications in treating conditions like hypertension (Honda et al., 1985).
Sensor Development
N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), a compound related to 2-ethoxybenzenesulfonamide, has been used in the development of highly efficient sensors for detecting Co2+ ions, showcasing its utility in environmental and health-care fields (Sheikh et al., 2016).
Safety And Hazards
The specific safety and hazard information for 2-Ethoxybenzenesulfonamide is not readily available. However, it’s important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions of 2-Ethoxybenzenesulfonamide are not explicitly stated in the available resources. However, given the wide range of pharmacological activities of benzene sulfonamides, there may be potential for further research and development in this area2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
2-ethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPVBDCWESAKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599023 | |
Record name | 2-Ethoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzenesulfonamide | |
CAS RN |
58734-61-5 | |
Record name | 2-Ethoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58734-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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